3'-(Trifluoromethyl)-biphenyl-4-methanamine
CAS No.: 472964-21-9
Cat. No.: VC16277288
Molecular Formula: C14H12F3N
Molecular Weight: 251.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 472964-21-9 |
|---|---|
| Molecular Formula | C14H12F3N |
| Molecular Weight | 251.25 g/mol |
| IUPAC Name | [4-[3-(trifluoromethyl)phenyl]phenyl]methanamine |
| Standard InChI | InChI=1S/C14H12F3N/c15-14(16,17)13-3-1-2-12(8-13)11-6-4-10(9-18)5-7-11/h1-8H,9,18H2 |
| Standard InChI Key | JQLZMRAHLKTQOJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(C=C2)CN |
Introduction
3'-(Trifluoromethyl)-biphenyl-4-methanamine is an organic compound characterized by a biphenyl structure with a trifluoromethyl group (-CF₃) at the 3' position and a methanamine (-CH₂NH₂) functional group at the 4 position. Its molecular formula is C₁₄H₁₂F₃N, and it has a molecular weight of approximately 251.25 g/mol. This compound is notable for its enhanced lipophilicity and metabolic stability, which make it valuable in medicinal chemistry, materials science, and other applied fields.
Applications in Medicinal Chemistry
3'-(Trifluoromethyl)-biphenyl-4-methanamine is primarily studied for its potential therapeutic applications:
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Pharmacokinetics: The trifluoromethyl group improves bioavailability and metabolic stability, making it suitable for drug development.
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Biological Activity: This compound may act as an inhibitor or modulator of specific biochemical pathways by interacting with enzymes such as cytochrome P450.
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Therapeutic Potential: Research suggests its utility in targeting specific receptors or enzymes, which could lead to novel treatments for various conditions.
Synthetic Pathways
The synthesis of 3'-(Trifluoromethyl)-biphenyl-4-methanamine typically involves multi-step reactions:
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Reduction Reactions: Sodium borohydride is often used to reduce intermediates during synthesis.
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Substitution Reactions: Thionyl chloride facilitates the introduction of functional groups such as -CF₃ or -CH₂NH₂.
These reactions are carried out under controlled conditions to ensure high yield and purity.
Comparative Analysis with Related Compounds
To understand the significance of 3'-(Trifluoromethyl)-biphenyl-4-methanamine, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Characteristics | Unique Features |
|---|---|---|
| 2'-(Trifluoromethyl)-biphenyl-4-methanamine | Trifluoromethyl group at 2' position | Different reactivity patterns due to substitution site. |
| C-(2,4'-Bis(trifluoromethyl)biphenyl-4-yl)-methylamine | Two trifluoromethyl groups | Enhanced lipophilicity and biological activity. |
| 4'-(Trifluoromethyl)-biphenyl-3-methanamine | Trifluoromethyl at 4', methanamine at 3 | Altered pharmacokinetic properties. |
This comparison highlights how slight variations in substitution patterns can significantly influence reactivity and biological interactions.
Research Findings and Future Directions
Research into this compound has revealed several key findings:
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Binding Affinity: The trifluoromethyl group enhances binding affinity to specific receptors, which is critical for optimizing therapeutic efficacy.
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Metabolic Interactions: Studies indicate interactions with cytochrome P450 enzymes, which may affect drug metabolism and efficacy.
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Potential Applications: Ongoing investigations focus on its use as a scaffold for developing new drugs targeting enzyme modulation.
Future research aims to explore its full pharmacological potential by optimizing its structure for specific therapeutic targets.
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